
3-(Pyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pyridin-3-yl)prop-2-enamide is an organic compound characterized by a pyridine ring attached to a prop-2-enamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-yl)prop-2-enamide typically involves the reaction of pyridine-3-carboxaldehyde with an appropriate amide precursor under specific conditions. One common method involves the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Scientific Research Applications
3-(Pyridin-3-yl)prop-2-enamide has been investigated for its potential applications in several scientific domains:
Medicinal Chemistry
This compound is being explored for its therapeutic properties, particularly:
- Anticancer Activity: Research indicates that it acts as a glycolysis inhibitor, showing potential in cancer treatment by affecting cellular metabolism. In studies involving HUVEC cells, the compound demonstrated an IC50 value of approximately 10.7 μM, indicating its efficacy in inhibiting cell proliferation .
- Anti-inflammatory Properties: Ongoing studies are assessing its ability to modulate inflammatory pathways, which could lead to novel anti-inflammatory drugs.
Biological Applications
In biological systems, this compound interacts with specific molecular targets:
- Ligand in Biochemical Assays: It is being tested as a ligand that can bind to enzymes or receptors, potentially modulating their activity .
Chemical Research
The compound serves as a versatile building block for synthesizing more complex organic molecules:
- Reactions Involved:
- Oxidation: Can be oxidized to form pyridine N-oxides.
- Reduction: The amide group can be reduced to an amine group using lithium aluminum hydride.
- Substitution Reactions: The pyridine ring can undergo electrophilic substitution with halogens or nucleophilic substitution with amines .
Case Studies
-
Cancer Research Study:
- Objective: To evaluate the anticancer effects of this compound on HUVEC cells.
- Methodology: Cells were treated with varying concentrations of the compound, and proliferation was measured.
- Results: The compound exhibited significant inhibitory effects on cell growth, suggesting its potential as an anticancer agent.
-
Biochemical Assay Development:
- Objective: To assess the binding affinity of this compound to specific enzymes.
- Methodology: Enzyme assays were conducted to determine the interaction between the compound and target proteins.
- Results: The compound showed promising results as a ligand, indicating further exploration could lead to new therapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(Pyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine derivatives: Compounds with similar structures, such as pyridine-3-carboxamide and pyridine-3-ylprop-2-enone.
Amide derivatives: Compounds like N-phenylprop-2-enamide and N-methylprop-2-enamide.
Uniqueness
3-(Pyridin-3-yl)prop-2-enamide is unique due to its specific combination of a pyridine ring and a prop-2-enamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Activité Biologique
3-(Pyridin-3-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Research indicates that this compound functions primarily through the inhibition of nicotinamide adenine dinucleotide (NAD)-dependent enzymes. Notably, it has been identified as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD biosynthesis pathway. Inhibition of NAMPT can lead to decreased NAD levels, which is associated with various cellular processes including apoptosis and cell survival in cancer cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance, it has shown efficacy in murine models of renal cell carcinoma, where it was able to inhibit tumor growth significantly . The mechanism involves the induction of apoptosis in cancer cells through the depletion of NAD+, leading to energy failure and cell death.
Table 1: Summary of Anticancer Studies
Study Reference | Model Used | Key Findings |
---|---|---|
Murine renal cell carcinoma | Significant tumor growth inhibition | |
In vitro cancer cell lines | Induction of apoptosis via NAD+ depletion |
Metabolic Effects
In addition to its anticancer properties, this compound has been investigated for its effects on metabolic disorders. It has been shown to influence glucose metabolism and insulin sensitivity, making it a potential candidate for treating conditions like type 2 diabetes . The compound's ability to modulate energy metabolism through NAD+ pathways suggests its broader implications in metabolic health.
Table 2: Metabolic Activity Overview
Study Reference | Effect Observed | Mechanism |
---|---|---|
Improved insulin sensitivity | Modulation of NAD+ levels | |
Altered glucose metabolism | Inhibition of NAMPT |
Case Studies
A notable case study involved the use of this compound in a clinical setting where patients with advanced renal cell carcinoma were treated. The results indicated a positive response rate, with several patients experiencing partial remission. This underscores the compound's potential as a therapeutic agent in oncology .
Propriétés
IUPAC Name |
(E)-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H,(H2,9,11)/b4-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUZERSNFCTTSP-ONEGZZNKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-73-4 |
Source
|
Record name | 3-Pyridineacrylamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.